Diheptyl carbonate

Description

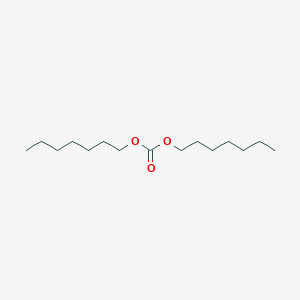

Diheptyl carbonate (IUPAC name: this compound) is a dialkyl carbonate ester characterized by two heptyl (C₇H₁₅) groups bonded to a central carbonate group. Its theoretical molecular formula is C₁₅H₃₀O₃, with a molar mass of 258.4 g/mol. Dialkyl carbonates with longer alkyl chains (e.g., C₇) typically exhibit higher hydrophobicity, lower water solubility, and higher boiling points compared to shorter-chain derivatives. These compounds are often used as solvents, plasticizers, or intermediates in organic synthesis.

Properties

CAS No. |

7452-64-4 |

|---|---|

Molecular Formula |

C15H30O3 |

Molecular Weight |

258.40 g/mol |

IUPAC Name |

diheptyl carbonate |

InChI |

InChI=1S/C15H30O3/c1-3-5-7-9-11-13-17-15(16)18-14-12-10-8-6-4-2/h3-14H2,1-2H3 |

InChI Key |

ZYKOICDLSSOLAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)OCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diheptyl carbonate can be synthesized through the transesterification of dimethyl carbonate with heptanol. The reaction typically requires a catalyst, such as sodium methoxide, and is carried out under reflux conditions. The reaction proceeds as follows:

(CH3O)2CO+2C7H15OH→C7H15OCOOC7H15+2CH3OH

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure reactors and efficient separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Diheptyl carbonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form heptanol and carbon dioxide.

Transesterification: It can react with other alcohols to form different dialkyl carbonates.

Oxidation: Under oxidative conditions, this compound can be converted to heptanoic acid and carbon dioxide.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and catalysts such as sodium methoxide.

Oxidation: Oxidizing agents like potassium permanganate.

Major Products:

Hydrolysis: Heptanol and carbon dioxide.

Transesterification: Different dialkyl carbonates.

Oxidation: Heptanoic acid and carbon dioxide.

Scientific Research Applications

Diheptyl carbonate has a wide range of applications in scientific research:

Chemistry: Used as a green solvent and plasticizer in polymer chemistry.

Biology: Investigated for its biocompatibility and potential use in biomedical devices.

Medicine: Explored as a non-toxic alternative to phthalate plasticizers in medical equipment.

Industry: Employed in the production of flexible PVC products, coatings, and adhesives.

Mechanism of Action

The mechanism of action of diheptyl carbonate primarily involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. This interaction occurs through the insertion of the this compound molecules between the polymer chains, reducing intermolecular forces and enhancing the material’s mechanical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between diheptyl carbonate and related compounds:

Key Comparisons

Toxicity and Safety :

- Diphenyl carbonate is classified as acutely toxic (H302) , whereas dimethyl and diethyl carbonates exhibit lower toxicity and are considered safer for industrial use .

- Longer-chain derivatives like dicaprylyl and diheptyl carbonates are likely less toxic due to reduced bioavailability, though specific data is unavailable .

Longer alkyl chains (e.g., diheptyl, dicetyl) likely enhance thermal stability but reduce reactivity compared to shorter-chain analogs.

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.